- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

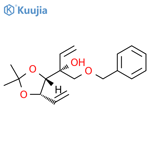

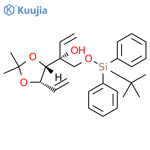

Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)

![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://de.kuujia.com/scimg/cas/1373332-57-0x500.png)

1373332-57-0 structure

Produktname:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

CAS-Nr.:1373332-57-0

MF:C16H16O5

MW:288.295245170593

CID:5291147

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)

- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

-

- Inchi: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1

- InChI-Schlüssel: COZWZEQOJYDTOT-KGLIPLIRSA-N

- Lächelt: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 250MG |

¥ 8,962.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 500MG |

¥ 14,942.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 1g |

¥ 22,407.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 500mg |

¥14942.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 100MG |

¥ 5,603.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 5g |

¥ 67,221.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 100mg |

¥5603.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 250mg |

¥8963.0 | 2024-04-24 |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referenz

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referenz

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referenz

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referenz

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; -78 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referenz

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-

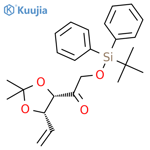

- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

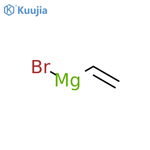

- vinylmagnesium bromide solution

- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Verwandte Literatur

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

4. Book reviews

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate) Verwandte Produkte

- 2680738-95-6(Benzyl 3-cyano-3-methylpiperidine-1-carboxylate)

- 1779972-97-2(1-2-(1-methyl-1H-indazol-3-yl)ethylcyclopropan-1-amine)

- 1478247-72-1(1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid)

- 477858-86-9(Cyclohexyl4-(4-nitrobenzoyl)piperazinomethanone)

- 2171147-20-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}propanoic acid)

- 941958-45-8(4-4-(pyrrolidine-1-sulfonyl)benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one)

- 431947-34-1(TRANS,TRANS-4''-(2,3-DIFLUORO-4-METHOXY-PHENYL)-4-PROPYL-BICYCLOHEXYL)

- 2228806-54-8(tert-butyl N-4-(3-bromo-2,2-dimethylpropyl)cyclohexylcarbamate)

- 1797884-88-8(1-[(5-chlorothiophen-2-yl)sulfonyl]-3-(4-fluorobenzenesulfonyl)azetidine)

- 33166-94-8(6-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

Reinheit:99%/99%/99%

Menge:100.0mg/250.0mg/500.0mg

Preis ($):702.0/1123.0/1873.0